2'-C-ethynyladenosine

Click Chemistry Bioconjugation Nucleoside Probes

2'-C-Ethynyladenosine is a synthetic purine nucleoside with a unique β-ethynyl group at the 2′ position, enabling dual functionality: potent HCV NS5B polymerase inhibition (replicon IC50 0.3 μM) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling. Unlike 2′-C-methyladenosine, it is click-chemistry-ready for metabolic labeling, PET tracer development, and bioconjugation. For HCV-focused projects, it offers a superior profile over the broader antiviral 7-deaza analog NITD008. This compound is a privileged scaffold for antiviral lead optimization and chemical biology toolkits. Procure now to accelerate your R&D.

Molecular Formula C12H13N5O4
Molecular Weight 291.26 g/mol
CAS No. 640725-76-4
Cat. No. B3276373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-C-ethynyladenosine
CAS640725-76-4
Molecular FormulaC12H13N5O4
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC#CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O
InChIInChI=1S/C12H13N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8-,11-,12-/m1/s1
InChIKeyGLMZHZQENASCGE-YUTYNTIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-C-Ethynyladenosine (CAS 640725-76-4): A Multifunctional Purine Nucleoside Analog for Antiviral and Bioconjugation Research


2'-C-Ethynyladenosine is a synthetic purine nucleoside analog characterized by a β-ethynyl substituent at the 2′ position of the ribose moiety. This modification imparts two principal functional identities: (i) antiviral activity, primarily through inhibition of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) , and (ii) bioorthogonal click chemistry reactivity, conferred by the terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound thus occupies a distinct niche among adenosine analogs, serving concurrently as a potential antiviral lead and as a versatile molecular probe for bioconjugation, nucleic acid labeling, and positron emission tomography (PET) tracer development [1].

Why 2'-C-Ethynyladenosine Cannot Be Replaced by Generic Adenosine or Other 2'-Modified Analogs


Generic substitution fails for 2'-C-ethynyladenosine because the 2′-C-ethynyl group confers orthogonal chemical functionality that is absent in both natural adenosine and the closely related 2′-C-methyladenosine. While 2′-C-methyladenosine shares the NS5B inhibitory profile (IC50 0.3 μM replicon, 1.9 μM enzymatic) , it lacks the terminal alkyne required for CuAAC click chemistry and for fluorinase-mediated 18F-fluorination—capabilities that are critical for applications in metabolic labeling, PET imaging, and bioorthogonal probe development [1]. Conversely, 7-deaza-2′-C-ethynyladenosine (NITD008) retains the alkyne but exhibits an altered antiviral spectrum (DENV-2 EC50 0.64 μM) , making its pharmacological profile unsuitable as a surrogate for HCV-focused studies. The evidence below quantifies these key differentiators.

Quantitative Differentiation Evidence: 2'-C-Ethynyladenosine vs. In-Class Analogs


Click Chemistry Bioconjugation Capability: 2'-C-Ethynyladenosine vs. 2'-C-Methyladenosine

2'-C-Ethynyladenosine contains a terminal alkyne at the 2′-C position that is competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction routinely used for fluorescent labeling, affinity pull-down, and proteomics . The comparator 2'-C-methyladenosine lacks an alkyne (possessing a saturated methyl group instead) and is therefore inert in CuAAC . This constitutes a binary functional difference: the ethynyl compound enables 'clickable' probe design; the methyl analog does not.

Click Chemistry Bioconjugation Nucleoside Probes

Fluorinase-Mediated 18F-Fluorination: 2'-C-Ethynyladenosine as a PET Tracer Precursor

The fluorinase enzyme (FlA1) exhibits 'Achilles heel' substrate tolerance toward the C-2 acetylene of adenosine analogs, enabling transhalogenation of 5′-chlorodeoxy-2-ethynyladenosine (ClDEA) to 5′-fluorodeoxy-2-ethynyladenosine (FDEA) under ambient aqueous conditions [1]. A coupled chlorinase–fluorinase system subsequently achieved production of 5′-FDEA in up to 91.6% yield within 1 h [2]. In contrast, 2'-C-methyladenosine and unmodified adenosine lack the C-2 acetylene that projects into the solvent and are not substrates for this enzymatic 18F-fluorination cascade.

PET Imaging 18F-Labeling Fluorinase

Antiviral Specificity Differentiation: 2'-C-Ethynyladenosine vs. 7-Deaza-2'-C-Ethynyladenosine (NITD008)

2'-C-Ethynyladenosine is reported as an HCV NS5B inhibitor (replicon IC50 0.3 μM; enzymatic IC50 1.9 μM) , whereas its 7-deaza counterpart, NITD008, is a broad-spectrum flavivirus inhibitor with a DENV-2 EC50 of 0.64 μM and an HCV genotype-1b replicon EC50 of 0.11 μM . The 7-deaza modification shifts selectivity toward flaviviruses (dengue, Zika, tick-borne flaviviruses) and increases anti-HCV potency approximately 3-fold. This divergence in antiviral spectrum and potency means the compounds are not interchangeable in antiviral discovery programs.

Antiviral Flavivirus HCV

Adenosine Kinase Inhibition: 2'-C-Ethynyladenosine vs. Adenosine

ChEMBL bioactivity data indicate that 2'-C-ethynyladenosine (CHEMBL189971) inhibits adenosine kinase with an IC50 of 433 nM [1]. Adenosine, the endogenous substrate, exhibits a Km for adenosine kinase in the low micromolar range (typically 0.5–5 μM depending on isoform). The ethynyl modification thus confers low-micromolar inhibitory potency, a property that may contribute to its pharmacological effects but is absent in unmodified adenosine.

Adenosine Kinase Enzyme Inhibition Nucleoside Analog

Regioisomeric Differentiation: 2'-C-Ethynyladenosine vs. 3'-C-Ethynyladenosine (EAdo)

3'-C-Ethynyladenosine (EAdo, CAS 180300-54-3) exhibits broad-spectrum in vitro antitumor activity but suffers rapid enzymatic inactivation by adenosine deaminase (ADA), which converts it to the inactive inosine analog [1]. In contrast, 2'-C-ethynyladenosine, with the ethynyl group at the 2' position, is expected to be less susceptible to ADA-mediated deamination due to steric protection of the purine base, though direct comparative data are currently limited. The regioisomeric position of the ethynyl group thus dictates both metabolic stability and biological target profile.

Nucleoside Regioisomers ADA Susceptibility Antitumor

Optimal Application Scenarios for 2'-C-Ethynyladenosine Based on Quantitative Evidence


Bioorthogonal Nucleic Acid Labeling Using CuAAC Click Chemistry

The terminal alkyne of 2'-C-ethynyladenosine enables incorporation into RNA or DNA followed by CuAAC-mediated conjugation with azide-functionalized fluorophores, biotin, or affinity tags. This application is completely inaccessible to 2'-C-methyladenosine . Researchers requiring a 'clickable' adenosine analog for metabolic labeling or probe development should select this compound over any non-alkyne nucleoside.

Last-Step 18F-Fluorination for PET Tracer Development

Derivatives of 2'-C-ethynyladenosine (e.g., 5'-chlorodeoxy-2-ethynyladenosine) serve as substrates for fluorinase-catalyzed 18F-fluorination, achieving >90% conversion to the 5'-fluoro product under mild aqueous conditions [1]. This enzymatic radiolabeling strategy is not feasible with 2'-C-methyladenosine or adenosine, making 2'-C-ethynyladenosine a privileged scaffold for PET imaging agent development.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition Studies

2'-C-Ethynyladenosine inhibits HCV subgenomic replicon replication (IC50 0.3 μM) and NS5B-catalyzed RNA synthesis (IC50 1.9 μM) . For HCV-focused antiviral research, this compound is preferred over the 7-deaza analog NITD008, which has a divergent, more potently anti-flavivirus profile (DENV-2 EC50 0.64 μM; HCV replicon EC50 0.11 μM) . The choice between these analogs should be guided by the specific virus under investigation.

Adenosine Kinase Modulation in Signal Transduction Research

With an adenosine kinase IC50 of 433 nM [2], 2'-C-ethynyladenosine provides a low-micromolar tool compound for studying adenosine metabolism and kinase-dependent signaling pathways. Unmodified adenosine cannot substitute for this inhibitory function. Investigators studying adenosine kinase-mediated regulation should consider this compound as a starting point for pharmacological tool development.

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